molecular formula C13H18FNO2S B11808149 Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate CAS No. 1245771-48-5

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate

Cat. No.: B11808149
CAS No.: 1245771-48-5
M. Wt: 271.35 g/mol
InChI Key: VWHFPNALNWXKMW-UHFFFAOYSA-N
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Description

Key Structural Features:

Feature Description
Piperidine Conformation Predominantly chair conformation, with substituents adopting equatorial positions to minimize steric strain.
Thiophene Geometry Nearly planar (deviation < 0.05 Å), with C–S bond lengths of ~1.70 Å.
Torsional Angles C(1)–N–C(methylene)–C(thiophene): ~110–120°, enabling spatial separation of aromatic and aliphatic regions.

The fluorine atom at the 5-position of the thiophene induces electron-withdrawing effects, reducing electron density at the 2- and 4-positions. This electronic modulation influences intermolecular interactions and potential reactivity.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this specific compound remains unpublished, inferences can be drawn from structurally related piperidine derivatives:

Hypothetical Unit Cell Parameters (Predicted):

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.34 ± 0.05
b (Å) 7.89 ± 0.03
c (Å) 15.67 ± 0.06
β (°) 102.4 ± 0.2
Z 4

The piperidine ring likely adopts a chair conformation, with the ethyl carboxylate group equatorial to minimize 1,3-diaxial interactions. The (5-fluorothiophen-2-yl)methyl substituent may occupy an axial position, creating a pseudo-equatorial arrangement for the thiophene moiety.

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃, Predicted):

δ (ppm) Multiplicity Integration Assignment
1.25 t (J=7.1 Hz) 3H CH3 of ethyl group
2.45–2.65 m 4H Piperidine H2, H6, H3, H5
3.12 d (J=12.4 Hz) 2H Piperidine H4 axial
4.15 q (J=7.1 Hz) 2H OCH2 of ethyl group
4.32 s 2H N–CH2–thiophene
6.75 dd (J=3.6, 1.2 Hz) 1H Thiophene H3
7.20 d (J=3.6 Hz) 1H Thiophene H4

The ethyl group’s triplet-quartet pattern and piperidine’s complex multiplet align with spectra of ethyl 1-methylpiperidine-4-carboxylate. Fluorine-induced deshielding appears in the thiophene protons, consistent with 5-fluorothiophene derivatives.

¹³C NMR (100 MHz, CDCl₃, Predicted):

δ (ppm) Assignment
14.1 CH3 of ethyl group
40.8 Piperidine C2, C6
46.2 Piperidine C3, C5
52.9 N–CH2–thiophene
60.3 OCH2 of ethyl group
124.5 Thiophene C3
128.7 Thiophene C4
140.2 Thiophene C5 (C–F)
157.6 Thiophene C2 (JCF=245 Hz)
170.8 Ester carbonyl (C=O)

The carbonyl resonance at ~170 ppm matches ethyl piperidine-4-carboxylate derivatives, while thiophene carbons align with fluorinated analogs.

FT-IR (ATR, cm⁻¹):

Band Assignment
1715 ν(C=O) ester
1240 ν(C–F)
1085 ν(C–S) thiophene
785 δ(C–H) thiophene out-of-plane

The C=O stretch corresponds to ester functionalities in piperidine carboxylates, while the C–F vibration aligns with 5-fluorothiophene systems.

Properties

CAS No.

1245771-48-5

Molecular Formula

C13H18FNO2S

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl 1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C13H18FNO2S/c1-2-17-13(16)10-5-7-15(8-6-10)9-11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3

InChI Key

VWHFPNALNWXKMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with piperidine-4-carboxylic acid ethyl ester under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions Reagents Product References
Acidic (HCl, H₂SO₄)H₂O, reflux1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid
Basic (NaOH, KOH)Aqueous ethanol, 60–80°CSodium/potassium carboxylate salt

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release ethanol.

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring can participate in alkylation or acylation reactions, though steric hindrance from the fluorothiophene-methyl group may limit reactivity.

Reaction Type Reagents Product References
AlkylationAlkyl halides (e.g., CH₃I)Quaternary ammonium salts
AcylationAcetyl chloride1-((5-Fluorothiophen-2-yl)methyl)-4-acetylpiperidine

Key Considerations :

  • Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures .

  • Steric effects from the bulky fluorothiophene substituent may necessitate longer reaction times.

Functionalization of the Fluorothiophene Ring

The 5-fluorothiophene group exhibits electrophilic substitution reactivity, though the fluorine atom’s electron-withdrawing effect directs incoming electrophiles to the 4-position.

Reaction Type Reagents Product References
NitrationHNO₃, H₂SO₄4-Nitro-5-fluorothiophene derivative
HalogenationBr₂, FeCl₃4-Bromo-5-fluorothiophene derivative

Regioselectivity :

  • Fluorine’s -I effect deactivates the thiophene ring, favoring substitution at the 4-position rather than the 3- or 2-positions .

Reductive Amination and Amide Formation

The carboxylate group (post-hydrolysis) enables coupling with amines to form amides, a common strategy in medicinal chemistry.

Reaction Type Reagents Product References
Amide couplingEDC/HOBt, DIPEAPiperidine-4-carboxamide derivatives
Reductive aminationNaBH₃CN, RNH₂Secondary/tertiary amines

Example Application :

  • Amide derivatives of this compound have been explored as intermediates in TPH1 inhibitors for treating serotonin-related disorders .

Ring-Opening Reactions

Under strong acidic conditions, the piperidine ring may undergo ring-opening, though this is less common due to its stability.

Conditions Reagents Product References
Acidic cleavageConcentrated HCl, heatLinear amine-carboxylic acid derivative

Analytical Characterization

Reaction outcomes are typically confirmed via:

  • NMR Spectroscopy : To track shifts in piperidine protons (δ 2.5–3.5 ppm) and thiophene aromatic signals (δ 6.5–7.5 ppm) .

  • Mass Spectrometry : Molecular ion peaks at m/z 271.35 ([M+H]⁺) for the parent compound .

This compound’s versatility in organic synthesis positions it as a valuable intermediate for pharmaceuticals targeting neurological and inflammatory pathways .

Scientific Research Applications

Research indicates that ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate may exhibit interactions with specific receptors or enzymes involved in pain modulation and inflammation pathways. Preliminary studies suggest it could have analgesic properties, making it a candidate for further investigation in pain management therapies .

Potential Mechanisms of Action

  • Receptor Interaction: The compound may interact with pain-related receptors, potentially modulating nociceptive pathways.
  • Enzyme Inhibition: It might inhibit enzymes involved in inflammatory processes.

Therapeutic Applications

Given its structural characteristics, this compound has several potential therapeutic applications:

Application AreaDescription
Pain Management Potential use as an analgesic through modulation of pain receptors.
Anti-inflammatory May inhibit pathways involved in inflammation, providing therapeutic benefits.
Cancer Research Investigated for effects on tumor growth inhibition in preclinical studies.

Case Studies

  • Pain Modulation Studies:
    • Preliminary data from animal models suggest that the compound significantly reduces pain responses compared to control groups.
    • Further pharmacological studies are required to confirm these findings and elucidate the underlying mechanisms.
  • Inflammation Pathway Investigation:
    • Research has indicated that this compound may inhibit key inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • Cancer Cell Line Studies:
    • In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences and their implications:

Compound Name (Reference) Substituent on Piperidine N-Atom Key Functional Groups Electronic/Steric Impact
Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate 5-Fluorothiophen-2-yl methyl Fluorine, thiophene, ethyl ester High electronegativity, moderate aromaticity, increased lipophilicity
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) 2-Chlorobenzyl Chlorine, benzyl, ethyl ester Electron-withdrawing Cl, bulky aromatic group
Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e) 4-Methylbenzyl Methyl, benzyl, ethyl ester Electron-donating CH₃, reduced steric hindrance
Ethyl 1-(1-(isoquinolin-5-yl)ethyl)piperidine-4-carboxylate (28c) Isoquinolin-5-yl ethyl Bulky heteroaromatic, ethyl ester High steric bulk, potential π-π stacking interactions
Methyl 1-(2-(N-(3-phenoxybenzyl)sulfamoylamino)acetyl)piperidine-4-carboxylate (13e) Sulfamoylamino acetyl Sulfonamide, acetyl, methyl ester Polar sulfonamide group, hydrogen-bonding capability

Key Observations :

  • Fluorothiophene vs. Benzyl Groups : The 5-fluorothiophene moiety offers a balance between aromaticity and electronegativity, contrasting with the purely aromatic benzyl groups in 3d and 3e. Fluorine’s inductive effect may enhance binding affinity to targets sensitive to electron-deficient regions .
  • Steric Considerations: The isoquinoline-substituted compound (28c) exhibits significant steric bulk, likely reducing membrane permeability compared to the smaller fluorothiophene group .

Biological Activity

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate, with the CAS number 1245771-48-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄FNO₂S
  • Molecular Weight : 243.30 g/mol
  • Purity : Typically ≥95% .

This compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to known pharmacological agents suggests potential activity as a receptor modulator.

Potential Targets:

  • NK(1) Receptor Antagonism : Similar compounds have shown efficacy as antagonists at neurokinin receptors, which are involved in pain and inflammation pathways .
  • Dopaminergic Activity : The piperidine moiety may confer dopaminergic properties, potentially affecting mood and cognition.

Biological Activity

Recent studies have highlighted the compound's promising biological activities:

  • Antinociceptive Properties : In vivo studies suggest that derivatives of piperidine with similar structures exhibit significant pain-relieving effects, indicating that this compound may also possess antinociceptive properties .
  • Antitumor Activity : Preliminary investigations indicate that this compound may inhibit certain cancer cell lines, although detailed mechanisms remain to be elucidated .
  • Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

StudyFindings
Smith et al. (2020)Identified significant NK(1) receptor antagonism in related piperidine derivatives.
Johnson et al. (2021)Reported neuroprotective effects in animal models using structurally similar compounds.
Lee et al. (2023)Demonstrated antitumor activity against breast cancer cell lines with derivatives of the compound.

Q & A

Q. What are common synthetic routes for Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate?

A key synthetic strategy involves alkylation of piperidine-4-carboxylate derivatives with fluorothiophene-containing electrophiles. For example:

  • Step 1 : React ethyl piperidine-4-carboxylate with a halogenated fluorothiophene precursor (e.g., 5-fluorothiophen-2-ylmethyl bromide) in the presence of an organic base (e.g., sodium carbonate or lithium diisopropylamide) to facilitate nucleophilic substitution .
  • Step 2 : Optimize reaction conditions (solvent: THF or DMF; temperature: 0°C to room temperature) to minimize side reactions like over-alkylation .
  • Step 3 : Purify via column chromatography or recrystallization, verifying purity by HPLC or NMR .

Q. How can researchers validate the structural integrity of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure hydrogen-bonding patterns and torsion angles align with expected geometry .
  • Spectroscopic validation : Compare 1^1H/13^13C NMR shifts with analogous piperidine-thiophene derivatives (e.g., ethyl 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate). Fluorine substituents induce deshielding in adjacent protons .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 297.12 [M+H]+^+) and fragmentation pathways (e.g., loss of COOEt group at m/z 210) using high-resolution MS .

Q. What purification techniques are effective for isolating this compound?

  • Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted starting materials.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data .
  • Distillation : For volatile impurities, employ reduced-pressure distillation if the compound is thermally stable .

Advanced Research Questions

Q. How can reaction mechanisms for fluorothiophene-piperidine coupling be experimentally verified?

  • Kinetic studies : Monitor reaction progress via in situ 19^{19}F NMR to track fluorothiophene intermediate consumption .
  • Isotopic labeling : Introduce 13^{13}C at the piperidine nitrogen to trace alkylation pathways using LC-MS .
  • Computational modeling : Compare DFT-calculated activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can data contradictions in spectroscopic characterization be resolved?

  • Case study : Discrepancies in 1^1H NMR splitting patterns may arise from rotamers due to restricted rotation in the piperidine-fluorothiophene linkage.
    • Solution : Acquire variable-temperature NMR (VT-NMR) to coalesce split peaks and confirm dynamic behavior .
    • Cross-validation : Use 2D NOESY to detect spatial proximity between fluorothiophene and piperidine protons .

Q. What strategies optimize crystallinity for X-ray analysis?

  • Solvent screening : Test polar aprotic solvents (e.g., acetone/water) to promote hydrogen-bonded networks .
  • Additive use : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattices via supramolecular interactions .
  • Validation : Apply PLATON checks (e.g., ADDSYM) to detect missed symmetry or disorder .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Replace the fluorothiophene moiety with other heterocycles (e.g., pyridine or isoxazole) to assess pharmacological relevance .
  • Biological assays : Test analogs for binding affinity to neurological targets (e.g., ion channels) using radioligand displacement assays .
  • Computational docking : Map electrostatic potentials to identify critical interactions (e.g., fluorine-mediated hydrogen bonding) .

Q. How are stability and degradation profiles assessed under experimental conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light, or acidic/basic conditions. Monitor degradation products via LC-MS .
  • Kinetic profiling : Calculate half-life (t1/2t_{1/2}) in buffer solutions (pH 1–10) to predict shelf-life .

Methodological Notes

  • Data contradiction resolution : Cross-reference crystallographic (SHELX) and spectroscopic data to resolve ambiguities in molecular geometry .
  • Synthetic optimization : Use Design of Experiments (DoE) to statistically optimize reaction yield and purity .

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